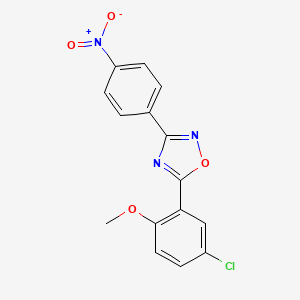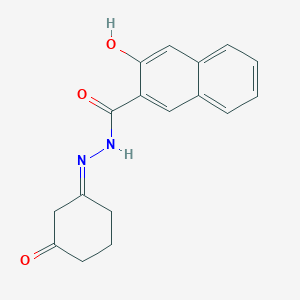
1,3-benzodioxol-5-yl(3,4-dichlorobenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-benzodioxol-5-yl(3,4-dichlorobenzyl)amine, also known as MK-801, is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes.
Wirkmechanismus
1,3-benzodioxol-5-yl(3,4-dichlorobenzyl)amine binds to the NMDA receptor at a site that is distinct from the glutamate binding site. This results in the inhibition of ion flow through the receptor, leading to the suppression of synaptic transmission. This mechanism of action makes this compound a potent tool for studying the role of NMDA receptors in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which is thought to be responsible for its beneficial effects in the treatment of neurological disorders. It has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of using 1,3-benzodioxol-5-yl(3,4-dichlorobenzyl)amine in lab experiments is its potency and specificity for the NMDA receptor. This allows for precise manipulation of NMDA receptor activity in a variety of experimental settings. However, one limitation of using this compound is its potential for inducing neurotoxicity at high doses, which can lead to cell death and impaired cognitive function.
Zukünftige Richtungen
There are a number of future directions for research involving 1,3-benzodioxol-5-yl(3,4-dichlorobenzyl)amine. One area of interest is the role of NMDA receptors in the development of psychiatric disorders such as schizophrenia and depression. Additionally, there is interest in developing more specific NMDA receptor antagonists that can selectively target specific subtypes of the receptor. Finally, there is ongoing research into the potential therapeutic uses of this compound and related compounds in the treatment of neurological disorders.
Synthesemethoden
1,3-benzodioxol-5-yl(3,4-dichlorobenzyl)amine can be synthesized using a multi-step process involving the reaction of 3,4-dichlorobenzylamine with 1,3-benzodioxole-5-carboxylic acid followed by subsequent chemical modifications.
Wissenschaftliche Forschungsanwendungen
1,3-benzodioxol-5-yl(3,4-dichlorobenzyl)amine has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to be effective in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-11-3-1-9(5-12(11)16)7-17-10-2-4-13-14(6-10)19-8-18-13/h1-6,17H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYHUALQSADDDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N,N-dimethyl-4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5856305.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N,N,4-trimethylbenzamide](/img/structure/B5856312.png)


![1-[(4-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5856331.png)
![ethyl 4-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate](/img/structure/B5856334.png)
